molecular formula C14H15ClN2O4S2 B4243119 ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE

ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B4243119
M. Wt: 374.9 g/mol
InChI Key: PPUGWFPIMXQHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves a multi-step process. One common method starts with the reaction of 2-chlorobenzyl chloride with sodium methanesulfonamide to form 2-chlorobenzyl methanesulfonamide. This intermediate is then reacted with thioamide in the presence of a base to form the thiazole ring. Finally, the thiazole derivative is esterified with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1,3-thiazole: Shares the thiazole ring but lacks the methanesulfonamido and ethyl acetate groups.

    2-(2-Chlorophenyl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of the ethyl acetate group.

Uniqueness

ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonamido group enhances its solubility and potential for hydrogen bonding, while the ethyl acetate group provides additional sites for chemical modification.

Properties

IUPAC Name

ethyl 2-[2-[(2-chlorophenyl)methylsulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S2/c1-2-21-13(18)7-11-8-22-14(16-11)17-23(19,20)9-10-5-3-4-6-12(10)15/h3-6,8H,2,7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUGWFPIMXQHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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Reactant of Route 5
ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 6
ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE

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